molecular formula C5H10O B3042510 (R)-(-)-4-Penten-2-ol CAS No. 64584-92-5

(R)-(-)-4-Penten-2-ol

Cat. No.: B3042510
CAS No.: 64584-92-5
M. Wt: 86.13 g/mol
InChI Key: ZHZCYWWNFQUZOR-RXMQYKEDSA-N
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Description

®-(-)-4-Penten-2-ol is a chiral alcohol with the molecular formula C5H10O. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a five-carbon chain with a double bond between the fourth and fifth carbon atoms. This compound is notable for its optical activity, meaning it can rotate plane-polarized light, which is a key feature in many applications, especially in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-4-Penten-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-penten-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of Grignard reagents, where 4-penten-2-one reacts with a Grignard reagent in the presence of a chiral ligand to yield ®-(-)-4-Penten-2-ol.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-4-Penten-2-ol often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of 4-penten-2-one to ®-(-)-4-Penten-2-ol with high specificity and efficiency. This method is advantageous due to its environmentally friendly nature and the ability to produce the compound on a large scale.

Types of Reactions:

    Oxidation: ®-(-)-4-Penten-2-ol can undergo oxidation to form 4-penten-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in ®-(-)-4-Penten-2-ol can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4-penten-2-chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 4-Penten-2-one

    Reduction: 4-Pentanol

    Substitution: 4-Penten-2-chloride

Scientific Research Applications

®-(-)-4-Penten-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into a molecule makes it valuable in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. It serves as a substrate to investigate the stereospecificity of these enzymes.

    Medicine: ®-(-)-4-Penten-2-ol is explored for its potential in drug synthesis, especially in the development of pharmaceuticals that require specific enantiomers for efficacy and safety.

    Industry: It is utilized in the production of flavors and fragrances, where its chiral properties can influence the sensory characteristics of the final product.

Mechanism of Action

The mechanism of action of ®-(-)-4-Penten-2-ol primarily involves its interaction with enzymes and other biological molecules. As a chiral alcohol, it can act as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating the catalytic process. Additionally, the double bond in the molecule can participate in various chemical reactions, contributing to its reactivity and versatility.

Comparison with Similar Compounds

    (S)-(+)-4-Penten-2-ol: The enantiomer of ®-(-)-4-Penten-2-ol, which has similar chemical properties but different optical activity.

    4-Penten-2-one: The oxidized form of ®-(-)-4-Penten-2-ol, lacking the hydroxyl group.

    4-Pentanol: The fully reduced form of ®-(-)-4-Penten-2-ol, with a saturated carbon chain.

Uniqueness: ®-(-)-4-Penten-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds. Its ability to introduce chirality into molecules distinguishes it from its achiral counterparts.

Properties

IUPAC Name

(2R)-pent-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCYWWNFQUZOR-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64584-92-5
Record name (R)-(-)-4-Penten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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